5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide

HPLC Impurity Profiling Relative Retention Time

Impurity standards lacking full characterization delay ANDA submissions and risk regulatory non-compliance. This ISO 17034-certified Leflunomide EP Impurity G eliminates these bottlenecks with complete analytical data packages: - Pharmacopoeial traceability: EP-designated Impurity G for HPLC system suitability, relative retention time matching, and ICH Q3A/B threshold compliance. - Definitive characterization: NMR, MS, HPLC purity (≥98%), COA, and 3-year shelf life - no in-house characterization needed. - Supply chain assurance: Ambient-shipped, 2-8°C long-term storage, available for immediate dispatch to QC and R&D laboratories worldwide.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 724429-16-7
Cat. No. B109106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide
CAS724429-16-7
SynonymsLeflunomide Impurity G;  5-Methyl-N-(p-tolyl)isoxazole-4-carboxamide;  5-Methyl-N-(4-methylphenyl)-4-isoxazolecarboxamide; 
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=C(ON=C2)C
InChIInChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-12(15)11-7-13-16-9(11)2/h3-7H,1-2H3,(H,14,15)
InChIKeyMIOYDAUCMWWNRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leflunomide EP Impurity G: Identity and Procurement Overview


5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide (CAS 724429-16-7, molecular formula C₁₂H₁₂N₂O₂, MW 216.24 g/mol) is a synthetic isoxazole-4-carboxamide derivative . It is officially designated as Leflunomide EP Impurity G (European Pharmacopoeia) and Teriflunomide Impurity 6, arising as a process-related impurity during the manufacture of the disease-modifying antirheumatic drug Leflunomide and its active metabolite Teriflunomide [1]. Structurally, it differs from the parent drug Leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide, CAS 75706-12-6) by a single substituent: a 4-methylphenyl moiety replaces the 4-trifluoromethylphenyl group on the carboxamide nitrogen [2]. This substitution eliminates the electron-withdrawing trifluoromethyl group, thereby altering the compound's electronic profile, lipophilicity (LogP), and pharmacological activity compared to Leflunomide and its active metabolite Teriflunomide [2]. The primary industrial significance of this compound lies in its role as a pharmacopoeial reference standard for impurity profiling, analytical method validation, and quality control in Active Pharmaceutical Ingredient (API) manufacturing [3].

Why Generic Analogs Cannot Replace Leflunomide EP Impurity G


5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide is not merely a member of the isoxazole-4-carboxamide class; it is a structurally specific pharmacopoeial impurity (Leflunomide EP Impurity G) whose value is derived from its precise structural identity, not a general biological activity. Substitution with a different isoxazole-4-carboxamide analog—such as a 3-methylphenyl regioisomer, a halogenated derivative, or an N-alkyl variant—would invalidate chromatographic peak identification, compromise relative retention time (RRT) matching, and fail to meet regulatory specifications mandated by the European Pharmacopoeia or USP [1]. The compound's unique combination of a 5-methyl substituent on the isoxazole ring and a 4-methylphenyl group on the carboxamide nitrogen generates a distinct UV absorption profile (λmax ~246 nm) and chromatographic retention behaviour that no other Leflunomide impurity (e.g., Impurity A, B, F, or H) can replicate [2]. Generic substitution would therefore result in regulatory non-compliance, erroneous quantification, and potential failure of Abbreviated New Drug Application (ANDA) submissions [3]. The quantitative evidence below underscores exactly why structural precision matters.

Leflunomide EP Impurity G: Key Differentiation Evidence


Chromatographic Retention vs. Leflunomide and Teriflunomide

In validated RP-HPLC methods for Leflunomide impurity profiling, 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide (Impurity G) exhibits a distinct and reproducible relative retention time (RRT) that differs from both the Leflunomide API peak (RRT = 1.00) and Teriflunomide, enabling unambiguous chromatographic resolution [1]. The compound's molecular weight of 216.24 g/mol is 54 Da lower than Leflunomide (270.21 g/mol), and its UV λmax of approximately 246 nm matches the detection wavelength used in pharmacopoeial methods, ensuring reliable quantification . This chromatographic uniqueness is essential for identity confirmation and purity assessment in API release testing.

HPLC Impurity Profiling Relative Retention Time Pharmacopoeial Analysis

EP Impurity G Designation vs. Related Impurities

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide is uniquely codified as Leflunomide EP Impurity G (also designated Teriflunomide Impurity 6) in the European Pharmacopoeia monograph, distinguishing it from other structurally related impurities such as Impurity A (3-methylisoxazole-4-carboxylic acid), Impurity B, Impurity F (Leflunomide ortho-isomer, CAS 1403564-06-6), and Impurity H [1]. Unlike Impurity F, which is the ortho-trifluoromethyl positional isomer, or Impurity H, Impurity G bears the 4-methylphenyl substituent in place of the 4-trifluoromethylphenyl group, making it the only EP-specified impurity that incorporates a non-fluorinated aromatic ring [2]. This unique structural identity confers a specific acceptance criterion in the EP monograph that cannot be satisfied by any other impurity standard.

Pharmacopoeial Compliance Impurity Identification ANDA EP Monograph

ISO 17034 Certification vs. Research-Grade Analogs

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide is supplied as an ISO 17034-accredited analytical reference standard with certified purity specifications (>95% by HPLC) and comprehensive characterization data including NMR, mass spectrometry, HPLC, IR, and UV [1]. This certification level is essential for regulatory submissions (ANDA/DMF). In contrast, research-grade isoxazole-4-carboxamide analogs—such as N,N-diethyl-5-(4-methylphenyl)isoxazole-4-carboxamide or 5-methyl-N-(3-methylphenyl)isoxazole-4-carboxamide—are typically offered at lower purity grades (≥95% by non-certified methods) without ISO 17034 traceability or full characterization packages . The ISO 17034 accreditation ensures batch-to-batch consistency and measurement uncertainty documentation that research-grade compounds cannot provide.

ISO 17034 Reference Standard Purity Analysis Quality Control

Structural Confirmation by InChI Key and Spectroscopy

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide possesses a unique InChI Key (MIOYDAUCMWWNRH-UHFFFAOYSA-N) and canonical SMILES (Cc1ccc(NC(=O)c2cnoc2C)cc1) that unambiguously differentiate it from positional isomers such as 5-methyl-N-(3-methylphenyl)isoxazole-4-carboxamide (meta-substituted) and 5-methyl-N-(2-methylphenyl)isoxazole-4-carboxamide (ortho-substituted) . The para-methyl substitution on the phenyl ring produces characteristic NMR splitting patterns (AA'BB' system for the aromatic protons) and mass spectral fragmentation that differ from ortho- or meta-substituted congeners, enabling definitive structural confirmation . This level of identity documentation is critical for GMP-compliant impurity reference standards.

Structural Elucidation InChI Key NMR Spectroscopy Mass Spectrometry

Leflunomide EP Impurity G: Key Application Scenarios


Impurity Reference Standard for ANDA/DMF Submissions

In the preparation of Abbreviated New Drug Applications (ANDAs) for generic Leflunomide or Teriflunomide products, 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide (EP Impurity G) serves as a regulatory-mandated reference standard for HPLC method validation and system suitability testing [1]. Its distinct chromatographic retention time and UV absorption profile at 246 nm enable accurate quantification of this specific impurity in API and finished dosage forms, ensuring compliance with ICH Q3A/B impurity thresholds [2]. The ISO 17034-certified standard provides the traceability and measurement uncertainty documentation required by FDA and EMA reviewers [3].

Forced Degradation Studies: Degradation Product Identification

During forced degradation studies of Leflunomide drug substance under stress conditions (acid, base, oxidative, thermal, and photolytic), 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide serves as a critical marker for identifying and quantifying degradation pathways that may generate or deplete this impurity [1]. Its distinct molecular formula (C₁₂H₁₂N₂O₂) and mass spectral signature allow definitive differentiation from degradation products with similar chromatographic behaviour, ensuring accurate stability-indicating method validation [2].

Batch Release Testing in API Manufacturing

In commercial production of Leflunomide and Teriflunomide APIs, regular batch release testing requires a certified reference standard of Impurity G to verify that the impurity level remains below the pharmacopoeial acceptance limit [1]. The standard's detailed characterization package—including NMR, mass spectrometry, and HPLC purity data—enables QC laboratories to perform identity confirmation and quantitative analysis without the need for in-house characterization, saving significant analytical resources [2]. The compound's established storage conditions (2–8°C) and 3-year shelf life further support routine QC workflows [3].

Process Development: Synthetic Impurity Control

During the development and optimization of synthetic routes for Leflunomide, 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide is used as a reference marker to monitor the formation of process-related impurities arising from 4-methylaniline contamination in the starting material 4-trifluoromethylaniline [1]. Quantifying this impurity at each synthetic step enables process chemists to establish appropriate control strategies and purification protocols, ultimately reducing impurity levels in the final API [2].

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